Aflastatin A

Übersicht

Beschreibung

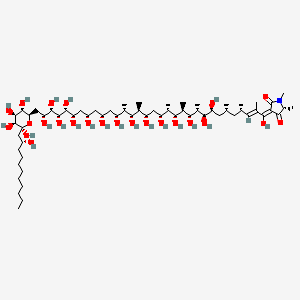

Aflastatin A is a specific inhibitor of aflatoxin production by the fungus Aspergillus parasiticus. It is a tetramic acid derivative with a long alkyl side chain and contains 29 chiral centers . This compound was first isolated from the solvent extract of the mycelial cake of Streptomyces sp. and has shown significant potential in inhibiting aflatoxin production without affecting fungal growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aflastatin A is typically isolated from the mycelial cake of Streptomyces sp. through solvent extraction . The absolute configurations of its chiral centers were elucidated through a series of chemical reactions and analyses, including the preparation of small fragment molecules and acyclic fragment molecules .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Streptomyces sp. in suitable media, followed by extraction and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Aflastatin A undergoes various chemical reactions, including oxidation and reduction. The compound’s structure, featuring a tetramic acid core and a long alkyl side chain, allows it to participate in these reactions .

Common Reagents and Conditions: Common reagents used in the chemical analysis of this compound include sodium periodate (NaIO4) for oxidation and various organic solvents for extraction and purification .

Major Products: The major products formed from the reactions involving this compound include its oxidized and reduced forms, as well as various fragment molecules used to elucidate its structure .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

In addition to its role in inhibiting aflatoxin production, aflastatin A exhibits broad-spectrum antimicrobial activity. Studies have shown that it is effective against various bacteria, yeasts, and fungi. For instance, it has been reported to suppress the growth of certain pathogenic fungi while maintaining a low impact on beneficial microbial populations . This property positions this compound as a potential candidate for agricultural applications where fungal contamination poses risks to crops.

Inhibition of Aflatoxin Production

This compound was isolated from Streptomyces sp. and demonstrated complete inhibition of aflatoxin production in liquid cultures at concentrations as low as 0.5 µg/ml. The compound's effectiveness was confirmed through various experimental setups that assessed its impact on both fungal growth and toxin production .

Melanin Biosynthesis Inhibition

Research has also explored the effects of this compound on melanin biosynthesis in Colletotrichum lagenarium. It was found that low concentrations of this compound could nearly completely inhibit melanin production by interfering with the expression of genes responsible for melanin biosynthesis . This finding suggests potential applications in controlling fungal pathogens that rely on melanin for virulence.

Comparative Data Table

The following table summarizes key findings from studies investigating the applications of this compound:

| Study | Organism | Effect | Concentration | Key Findings |

|---|---|---|---|---|

| Kondo et al., 2001 | Aspergillus parasiticus | Inhibition of aflatoxin production | 0.25 µg/ml | Reduced transcription of aflatoxin biosynthetic genes |

| Ono et al., 1997 | Aspergillus parasiticus | Complete inhibition of toxin production | 0.5 µg/ml | No significant impact on fungal growth |

| Yoshinari et al., 2010 | Colletotrichum lagenarium | Inhibition of melanin biosynthesis | 0.5 µg/ml | Impaired expression of melanin biosynthetic genes |

Wirkmechanismus

Aflastatin A exerts its effects by inhibiting the biosynthetic pathway of aflatoxins in Aspergillus parasiticus. It also inhibits the production of other polyketide metabolites by interfering with specific enzymes involved in these pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the biosynthesis of secondary metabolites in fungi .

Vergleich Mit ähnlichen Verbindungen

- Blasticidin A

- Aflatoxin B1

- Aflatoxin B2

- Aflatoxin G1

- Aflatoxin G2

Comparison: Aflastatin A is unique in its ability to specifically inhibit aflatoxin production without affecting the growth of the producing fungi . This sets it apart from other similar compounds, such as Blasticidin A, which also inhibits aflatoxin production but has a different structure and mode of action . Aflatoxins B1, B2, G1, and G2 are toxic secondary metabolites produced by Aspergillus species, but unlike this compound, they are not inhibitors and are instead the target of inhibition .

Biologische Aktivität

Aflastatin A is a naturally occurring compound produced by the actinobacterium Streptomyces sp., known primarily for its potent inhibitory effects on aflatoxin production in various fungi, particularly Aspergillus parasiticus. This article will explore the biological activity of this compound, including its mechanisms of action, effects on fungal metabolism, and potential applications in food safety and agriculture.

Chemical Structure and Properties

This compound has a complex molecular structure with the formula and features a unique tetramic acid skeleton. Its structural characteristics contribute to its biological activity, particularly its ability to inhibit aflatoxin biosynthesis.

The primary biological activity of this compound is its ability to inhibit aflatoxin production. Key findings regarding its mechanism include:

- Inhibition of Aflatoxin Biosynthesis : this compound inhibits the production of norsolorinic acid, an early precursor in the aflatoxin biosynthetic pathway. This inhibition occurs at concentrations as low as 0.25 µg/ml, significantly affecting the transcription of genes involved in aflatoxin synthesis, such as pksA, ver-1, and omtA .

- Impact on Fungal Metabolism : The presence of this compound has been shown to elevate glucose consumption and ethanol accumulation in Aspergillus parasiticus, indicating a shift in metabolic pathways. This suggests that this compound may influence not only aflatoxin biosynthesis but also general metabolic processes within the fungus .

Antimicrobial Activity

In addition to its effects on aflatoxin production, this compound exhibits broad-spectrum antimicrobial activity:

- Against Fungi and Bacteria : Studies have demonstrated that this compound can inhibit the growth of various fungi, yeasts, and some bacteria, making it a potential candidate for use in agricultural settings to control fungal pathogens .

Case Studies and Research Findings

Several studies underscore the effectiveness of this compound in different contexts:

Applications in Food Safety

Given its potent inhibitory effects on aflatoxin production, this compound holds promise for applications in food safety:

- Mycotoxin Control : The use of this compound could be integrated into food processing or agricultural practices to reduce the risk of aflatoxin contamination in crops, thereby enhancing food safety and public health.

- Detection Methods : Advances in detection technologies such as high-performance liquid chromatography (HPLC) have facilitated the analysis of mycotoxins, including those inhibited by compounds like this compound, providing insights into effective monitoring strategies .

Eigenschaften

IUPAC Name |

(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQYWUJSXJULKR-YLMXTBCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H115NO24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1258.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179729-59-0 | |

| Record name | Aflastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action of Aflastatin A?

A: this compound inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.

Q2: How does this compound impact melanin biosynthesis in Colletotrichum lagenarium?

A: this compound inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, this compound appears to target an early step in the melanin pathway [].

Q3: Does this compound directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?

A: No, research indicates that this compound does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].

Q4: What metabolic changes are observed in Aspergillus parasiticus upon this compound treatment?

A: this compound significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].

Q6: What is the core structural feature of this compound?

A: this compound possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].

Q7: How was the structure of this compound elucidated?

A: The structure of this compound was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].

Q8: What structural similarities exist between this compound and Blasticidin A?

A: Both this compound and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.

Q9: How does the stereochemistry of this compound compare to that of Blasticidin A?

A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of this compound, further strengthening the connection between their structures and potentially their biological activities [].

Q10: What insights do isotopic labeling studies provide about the biosynthesis of this compound?

A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of this compound originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].

Q11: What is the potential application of this compound in agriculture?

A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, this compound holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.